molecular formula C8H13NO B1194872 4-Ethylhexa-2,4-dienamide

4-Ethylhexa-2,4-dienamide

Cat. No. B1194872
M. Wt: 139.19 g/mol
InChI Key: JNXGEGMYGREXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylhexa-2,4-dienamide is a natural product found in Streptomyces griseosporeus with data available.

Scientific Research Applications

Synthesis and Chemical Properties

4-Ethylhexa-2,4-dienamide has been a subject of interest in various synthetic procedures. For instance, an improved microwave synthesis method for Ethyl 1,3-cyclohexadien-1-carboxylate, a chemical closely related to 4-Ethylhexa-2,4-dienamide, has been developed. This method offers rapid, clean, and economical reactions in improved yields, addressing the drawbacks of traditional synthesis methods like long reaction times and use of toxic solvents (Tesson & Deshayes, 2000). Similarly, research on the novel one-pot synthesis of 4-trifluoromethyl-2,4-dienamides, a variant of 4-Ethylhexa-2,4-dienamide, indicates successful synthesis from specific chemical reactions (Shen & Xiang, 1991).

Biological and Environmental Applications

4-Ethylhexa-2,4-dienamide and its variants have been explored for their potential biological and environmental applications. For example, a study found that certain synthetic dienamides exhibit selective toxicity against an insect pest, Diaphania hyalinata (melonworm), while being less harmful to the natural enemy Solenopsis saevissima (fire ant) (Aguiar et al., 2016). This indicates the potential of these compounds in targeted pest control.

Material Science and Fluorescence Applications

In material science, research on stereoselective one-pot synthesis of multi-substituted 2,4-dienamides has shown that these compounds exhibit blue-green fluorescence in solid state, suggesting their potential in developing functional conjugated dienes (Hagimori et al., 2021). This could have implications in the development of new materials with specific optical properties.

Photochemistry and Natural Product Synthesis

4-Ethylhexa-2,4-dienamide's role in photochemistry and natural product synthesis is also notable. Studies have shown that dienamides undergo 6π electron photocyclization to form heterocycles, which has been used to prepare various natural products and heterocycles (Campbell & Lenz, 1987). These findings open doors to new synthetic pathways in pharmaceutical and natural product chemistry.

properties

Product Name

4-Ethylhexa-2,4-dienamide

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

4-ethylhexa-2,4-dienamide

InChI

InChI=1S/C8H13NO/c1-3-7(4-2)5-6-8(9)10/h3,5-6H,4H2,1-2H3,(H2,9,10)

InChI Key

JNXGEGMYGREXAA-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC)C=CC(=O)N

synonyms

4-ethyl-2,4-hexadienecarboxamide
FR 900411
FR-900411

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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